5-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that combines a pyrazole ring with a thiophene ring, connected through a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the reaction of 3-methyl-1H-pyrazole with thiophene-2-carbaldehyde under specific conditions. One common method includes:
Starting Materials: 3-methyl-1H-pyrazole and thiophene-2-carbaldehyde.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with considerations for cost, efficiency, and safety. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole or thiophene rings.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: 5-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carboxylic acid.
Reduction: 5-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-methanol.
Substitution: Depending on the nucleophile, products can vary widely.
Scientific Research Applications
5-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.
Material Science: In electronic applications, the compound’s conjugated system allows it to participate in charge transport processes, making it useful in semiconducting materials.
Comparison with Similar Compounds
Similar Compounds
5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde: Similar structure but lacks the methyl group on the pyrazole ring.
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a phenyl group instead of a thiophene ring.
Uniqueness
5-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to the combination of the pyrazole and thiophene rings, which imparts distinct electronic properties and reactivity
Properties
Molecular Formula |
C9H8N2OS |
---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
5-(3-methylpyrazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2OS/c1-7-4-5-11(10-7)9-3-2-8(6-12)13-9/h2-6H,1H3 |
InChI Key |
FJTKDTRZUIRQMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.